molecular formula C16H18F3N3O3 B11320074 N-isobutyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide

N-isobutyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide

Cat. No.: B11320074
M. Wt: 357.33 g/mol
InChI Key: NXFWZUIFHKODSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a trifluoromethyl group, which often enhances the biological activity and metabolic stability of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the isobutyl group.

    Reduction: Reduction reactions can occur at the trifluoromethyl group and the benzimidazole core.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the benzimidazole core and the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines and thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole core and isobutyl group.

    Reduction: Reduced derivatives of the trifluoromethyl group and benzimidazole core.

    Substitution: Substituted derivatives at the benzimidazole core and trifluoromethyl group.

Scientific Research Applications

N-isobutyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, anticancer, and antiviral activities.

    Medicine: Investigated for its potential use in treating various diseases due to its pharmacological properties.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-isobutyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: The compound can modulate signaling pathways involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Other benzimidazole derivatives with similar pharmacological activities.

    Trifluoromethyl Compounds: Compounds containing the trifluoromethyl group, known for their enhanced biological activity.

Properties

Molecular Formula

C16H18F3N3O3

Molecular Weight

357.33 g/mol

IUPAC Name

N-(2-methylpropyl)-2-[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]acetamide

InChI

InChI=1S/C16H18F3N3O3/c1-9(2)7-20-14(23)8-22-11-6-13-12(24-3-4-25-13)5-10(11)21-15(22)16(17,18)19/h5-6,9H,3-4,7-8H2,1-2H3,(H,20,23)

InChI Key

NXFWZUIFHKODSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CN1C2=CC3=C(C=C2N=C1C(F)(F)F)OCCO3

Origin of Product

United States

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